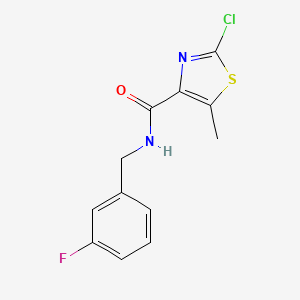

2-chloro-N-(3-fluorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14818090

Molecular Formula: C12H10ClFN2OS

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClFN2OS |

|---|---|

| Molecular Weight | 284.74 g/mol |

| IUPAC Name | 2-chloro-N-[(3-fluorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H10ClFN2OS/c1-7-10(16-12(13)18-7)11(17)15-6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,15,17) |

| Standard InChI Key | DWXKRMHSWAHQHN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NCC2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-N-(3-fluorobenzyl)-5-methyl-1,3-thiazole-4-carboxamide (C₁₂H₁₀ClFN₂OS; molecular weight: 284.74 g/mol) belongs to the thiazole family, featuring a five-membered heterocyclic ring with sulfur and nitrogen atoms. Key substituents include:

-

Chloro group at position 2 of the thiazole ring.

-

Methyl group at position 5.

-

3-Fluorobenzyl carboxamide at position 4.

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chloro-N-[(3-fluorophenyl)methyl]-5-methyl-1,3-thiazole-4-carboxamide | |

| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NCC2=CC(=CC=C2)F | |

| InChI Key | DWXKRMHSWAHQHN-UHFFFAOYSA-N | |

| PubChem CID | 75489843 |

The fluorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability, while the chloro and methyl groups influence electronic and steric properties .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via multi-step protocols starting from commercially available precursors. A representative route involves:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole core .

-

Carboxamide Coupling: Reaction of 2-chloro-5-methyl-1,3-thiazole-4-carboxylic acid with 3-fluorobenzylamine using coupling agents like EDCI/HOBt.

-

Purification: Recrystallization or chromatography to isolate the final product .

Table 2: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thiazole formation | Thiourea + α-chloroketone, 80°C | 65–70% | |

| Carboxamide coupling | EDCI/HOBt, DCM, rt | 85% | |

| Final purification | Column chromatography (SiO₂) | >95% |

Alternative methods employ NH₄Cl as a catalyst for solvent-free amidation, reducing reaction times to 1–2 hours at 100°C .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend).

-

¹H NMR: Signals at δ 2.50 (s, 3H, CH₃), δ 4.70 (d, 2H, benzyl CH₂), and δ 7.00–7.40 (m, 4H, aromatic).

-

Mass Spectrometry: Molecular ion peak at m/z 284.74 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic fluorobenzyl group. It remains stable under ambient conditions but degrades in strong acidic/basic environments.

Lipophilicity and Drug-Likeness

-

LogP: Calculated LogP of 3.2 suggests moderate lipophilicity, aligning with Lipinski’s rule for oral bioavailability .

-

Topological Polar Surface Area (TPSA): 78 Ų, indicating moderate membrane permeability.

Biological Activities and Research Findings

Antimicrobial Activity

Preliminary studies on structurally analogous thiazoles demonstrate broad-spectrum antimicrobial effects:

-

Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungal Strains: IC₅₀ of 12 µg/mL against Candida albicans .

Mechanistically, the thiazole core may disrupt microbial cell wall synthesis or DNA gyrase activity .

Future Directions and Applications

Therapeutic Optimization

-

Structural Modifications: Introducing hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising activity.

-

Combination Therapies: Synergistic studies with existing antimicrobials or chemotherapeutics.

Mechanistic Studies

-

Target Identification: Proteomic screens to elucidate binding partners (e.g., kinases, receptors).

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume